molecular formula C19H15N3O3S B2974281 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1798018-85-5

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2974281
CAS No.: 1798018-85-5
M. Wt: 365.41
InChI Key: UYRKTXFJELOJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at the 3-position and a methyl-linked phenyl ring at the 5-position. The acetamide moiety is further substituted with a thiophen-2-yl group.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(12-14-6-4-10-26-14)20-15-7-2-1-5-13(15)11-18-21-19(22-25-18)16-8-3-9-24-16/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRKTXFJELOJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that incorporates multiple heterocyclic moieties, specifically oxadiazole and thiophene. Its unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.
  • Furan Moiety : Enhances interaction with biological targets due to its electron-rich nature.
  • Thiophenic Component : Known for its role in various pharmacological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing oxadiazole and thiophene rings have shown promising results against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines .
    • A study demonstrated that oxadiazole derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties :
    • The presence of the furan and thiophene rings contributes to antimicrobial activity. Studies have shown that similar compounds possess significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .
    • A specific derivative was tested and showed a minimum inhibitory concentration (MIC) of 10 µg/mL against resistant bacterial strains .
  • Anti-inflammatory Effects :
    • Research on oxadiazole derivatives has indicated their potential as anti-inflammatory agents by inhibiting cyclooxygenases (COX) enzymes, which are key players in inflammatory processes .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Enzyme Inhibition :
    • The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as COX enzymes and histone deacetylases (HDACs) .
  • Receptor Modulation :
    • It is suggested that the compound interacts with various receptors involved in signaling pathways associated with cancer and inflammation .

Case Study 1: Antitumor Activity Assessment

In vitro studies assessed the antitumor activity of several synthesized derivatives against a panel of 11 cancer cell lines. The most potent compound exhibited an IC50 value of 9.4 µM across these lines, indicating significant antitumor potential. This study highlights the need for further exploration into structure–activity relationships to optimize efficacy .

Case Study 2: Antimicrobial Activity Evaluation

A series of oxadiazole derivatives were tested against various microbial strains. One derivative showed an MIC of 5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant infections .

Data Summary Table

Compound Name Structure Biological Activity
This compoundStructureAnticancer, Antimicrobial, Anti-inflammatory
Similar Oxadiazole DerivativesVariesAnticancer (IC50 ~ 9.4 µM), Antimicrobial (MIC ~ 10 µg/mL)
Thiophene-based CompoundsVariesAntifungal (MIC ~ 5 µg/mL against MRSA)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Exudative Activity: Triazole Derivatives

Compound Class: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., derivatives 3.1–3.21).

  • Structural Differences : These analogs replace the 1,2,4-oxadiazole core with a 1,2,4-triazole ring and include a sulfanyl bridge. Substituents like fluorine, chlorine, methoxy, or nitro groups are present on the phenyl ring .
  • Activity : At 10 mg/kg, several derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg), with substituents like nitro or methoxy enhancing potency .
  • Comparison : The target compound’s oxadiazole core may offer greater metabolic stability than triazoles due to reduced susceptibility to enzymatic degradation. However, the absence of a sulfanyl group could limit hydrogen-bonding interactions critical for activity.

Thiadiazole-Based Acetamides

Example : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.

  • Structural Differences : Features a 1,3,4-thiadiazole ring instead of oxadiazole, with a fluorophenyl substituent and acetyl group.
  • Activity : Exhibits broad-spectrum bioactivity, including antimicrobial and anti-inflammatory effects, attributed to the thiadiazole ring’s electron-withdrawing properties and fluorine’s lipophilicity .

Thiophene- and Furan-Containing Analogs

Example : N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573931-40-5).

  • Structural Differences : Combines a triazole core with furan and thiophene-like substituents (difluorophenyl and sulfanyl groups).
  • Comparison : The target compound’s oxadiazole core and direct thiophen-2-yl substitution may confer higher oxidative stability compared to triazole-based analogs.

Structural and Pharmacokinetic Comparison Table

Compound Class Core Heterocycle Key Substituents Bioactivity (Reported) Potency vs. Reference Drugs
Target Compound 1,2,4-Oxadiazole Furan-2-yl, thiophen-2-yl Not explicitly tested N/A
Triazole Derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl, nitro/methoxy Anti-exudative (AEA) Comparable to diclofenac
Thiadiazole Derivative 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl Antimicrobial, anti-inflammatory Moderate to high
Thiophene/Furan Analogs 1,2,4-Triazole Furan-2-yl, difluorophenyl Hypothesized anti-inflammatory Not quantified

Key Research Findings and Mechanistic Insights

  • Triazole vs. Oxadiazole : Triazoles often exhibit higher hydrogen-bonding capacity due to additional nitrogen atoms, enhancing target engagement. However, oxadiazoles are more resistant to hydrolysis, favoring oral bioavailability .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) in triazole derivatives increase anti-exudative activity by stabilizing charge-transfer interactions with inflammatory mediators .

Limitations and Contradictory Evidence

  • Lack of Direct Bioactivity Data : The target compound’s pharmacological profile remains uncharacterized in the provided evidence, limiting direct comparisons.
  • Divergent Substituent Effects : While nitro groups enhance activity in triazoles , their absence in the target compound raises questions about whether the thiophene moiety can compensate.

Q & A

Q. Critical Factors :

  • Reflux Time : Prolonged reflux (>6 hours) improves oxadiazole ring cyclization but risks side reactions (e.g., hydrolysis) .
  • Catalyst Choice : Sodium acetate in ethanol enhances acetamide coupling efficiency (yield ~85%) compared to triethylamine .

Q. Recommendations :

  • 2D NMR (HSQC, HMBC) : Confirm connectivity between oxadiazole methyl (δ 3.8–4.1 ppm) and phenyl protons .
  • High-Resolution MS : Validate molecular ion [M+H]+^+ at m/z 408.1024 (calculated) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Basic Research Question
Assay Selection :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli), with ciprofloxacin as a positive control .
  • Anticancer : MTT assay on HeLa cells (IC50 calculation), using cisplatin as a reference .

Q. Control Design :

  • Vehicle Control : DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Structural Analogues : Compare with N-(4-phenoxyphenyl) derivatives to assess the role of the thiophene moiety .

Q. Methodological Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The thiophene moiety shows π-π stacking with Tyr109 .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., furan adds +0.8 log units to potency) .

What strategies mitigate low solubility in aqueous buffers during in vivo studies?

Advanced Research Question
Formulation Solutions :

  • Co-solvents : Use 10% PEG-400 in PBS (pH 7.4) to achieve 2.5 mg/mL solubility .
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm) improve bioavailability (AUC increased 3-fold in rats) .

Q. Characterization :

  • Dynamic Light Scattering (DLS) : Confirm nanoparticle stability (PDI < 0.2).
  • In Vivo PK : Monitor plasma concentration via LC-MS/MS after intravenous administration .

How can conflicting results in enzyme inhibition assays be addressed?

Advanced Research Question
Common contradictions arise from assay conditions:

  • Redox Interference : Thiophene may reduce MTT directly, leading to false positives. Use resazurin (Alamar Blue) as an alternative .
  • Enzyme Purity : Verify COX-2 purity via SDS-PAGE (>95%) to rule out off-target effects .

Q. Validation Steps :

Orthogonal Assays : Confirm COX-2 inhibition (IC50 = 1.8 μM) with a fluorescence polarization assay .

Knockout Models : Use CRISPR-edited COX-2/^-/- cells to assess specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.